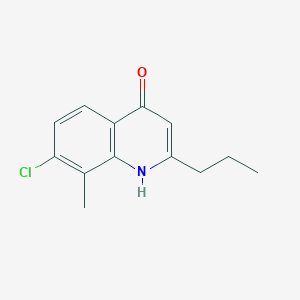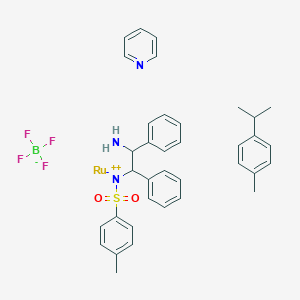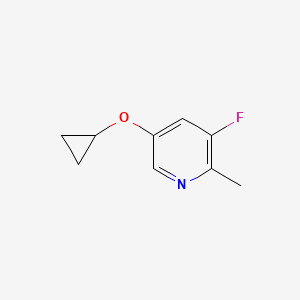
5-Cyclopropoxy-3-fluoro-2-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-3-fluoro-2-methylpyridine is a heterocyclic compound with the molecular formula C9H10FNO and a molecular weight of 167.18 g/mol . This compound features a pyridine ring substituted with a cyclopropoxy group at the 5-position, a fluorine atom at the 3-position, and a methyl group at the 2-position. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-3-fluoro-2-methylpyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. . The reaction typically requires the use of a strong base, such as sodium hydride, and a suitable solvent, such as dimethylformamide, to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters, such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-3-fluoro-2-methylpyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to alter the oxidation state of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the pyridine ring can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
5-Cyclopropoxy-3-fluoro-2-methylpyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a probe for biological assays.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-3-fluoro-2-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methylpyridine: A precursor in the synthesis of 5-Cyclopropoxy-3-fluoro-2-methylpyridine.
5-Bromo-2-fluoro-3-methylpyridine: Another fluorinated pyridine derivative with similar structural features.
Uniqueness
This compound is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for exploring new chemical reactivity and developing novel applications in various fields .
Properties
Molecular Formula |
C9H10FNO |
|---|---|
Molecular Weight |
167.18 g/mol |
IUPAC Name |
5-cyclopropyloxy-3-fluoro-2-methylpyridine |
InChI |
InChI=1S/C9H10FNO/c1-6-9(10)4-8(5-11-6)12-7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI Key |
HHZZKCISSILCNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=N1)OC2CC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



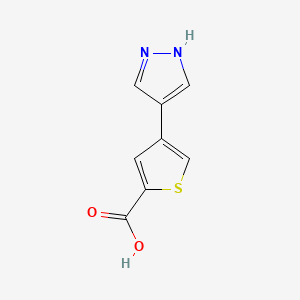
![N-[(2-Bromophenyl)methyl]hex-5-ynamide](/img/structure/B15173528.png)
![2-hydroxy-4-[[2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-3,3-dimethylbutanoic acid](/img/structure/B15173533.png)


![3,4-Dibutyl-5-[(trimethylsilyl)ethynyl]thiophene-2-carbaldehyde](/img/structure/B15173550.png)
![5-Methyl-2,6,7,11-tetraazatricyclo[7.4.0.0^{3,7}]trideca-1,3,5,8-tetraene hydrochloride](/img/structure/B15173551.png)

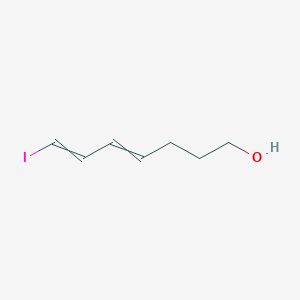
![2-Amino-5-{[(6-chloropyrazin-2-yl)amino]methyl}phenol](/img/structure/B15173582.png)
![N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]benzamide](/img/structure/B15173584.png)
